molecular formula C8H13FO4S B13270862 Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate

Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate

Cat. No.: B13270862
M. Wt: 224.25 g/mol
InChI Key: NFQHSHVCUVXEIF-UHFFFAOYSA-N
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Description

Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C8H13FO4S. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a fluorosulfonyl group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl group. The resulting product is then esterified with methanol to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfonamides

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, making the compound useful in studying biological processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate
  • Methyl 2-(bromosulfonyl)cyclohexane-1-carboxylate
  • Methyl 2-(iodosulfonyl)cyclohexane-1-carboxylate

Uniqueness

Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased reactivity and stability compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size contribute to these unique characteristics, making the compound particularly valuable in various research and industrial applications.

Properties

Molecular Formula

C8H13FO4S

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 2-fluorosulfonylcyclohexane-1-carboxylate

InChI

InChI=1S/C8H13FO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h6-7H,2-5H2,1H3

InChI Key

NFQHSHVCUVXEIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCC1S(=O)(=O)F

Origin of Product

United States

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